molecular formula C14H14ClNO2 B174230 Ethyl 4-chloro-8-ethylquinoline-3-carboxylate CAS No. 113515-72-3

Ethyl 4-chloro-8-ethylquinoline-3-carboxylate

Cat. No. B174230
M. Wt: 263.72 g/mol
InChI Key: WSVHEJIPUHPQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-8-ethylquinoline-3-carboxylate, also known as CEC, is a synthetic compound that has been extensively used in scientific research. It is a heterocyclic compound that belongs to the quinoline family. CEC has been found to possess several interesting properties that make it a valuable tool in the field of medicinal chemistry. In

Mechanism Of Action

The mechanism of action of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is not fully understood. However, it has been suggested that Ethyl 4-chloro-8-ethylquinoline-3-carboxylate exerts its antitumor and antimicrobial activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and microorganisms. Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been found to exhibit several biochemical and physiological effects. In animal studies, Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been found to decrease the levels of certain inflammatory markers, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has also been found to decrease the levels of certain enzymes that are involved in the development of liver fibrosis. In addition, Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been found to possess antioxidant activity, which may play a role in its antitumor and antimicrobial activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 4-chloro-8-ethylquinoline-3-carboxylate in lab experiments is its potent antitumor and antimicrobial activity. This makes it a valuable tool for studying the mechanisms of cancer and microbial growth. Another advantage of using Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is its relatively low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has some limitations as well. For example, its solubility in water is relatively low, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on Ethyl 4-chloro-8-ethylquinoline-3-carboxylate. One area of research is the development of new derivatives of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate that exhibit even greater antitumor and antimicrobial activity. Another area of research is the study of the molecular mechanisms underlying the antitumor and antimicrobial activity of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate. Finally, the use of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate in combination with other chemotherapeutic agents is an area of research that holds promise for the treatment of cancer and microbial infections.
Conclusion
In conclusion, Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is a synthetic compound that has been extensively used in scientific research. It possesses potent antitumor and antimicrobial activity and exhibits several interesting biochemical and physiological effects. Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has several advantages as a tool for studying cancer and microbial growth, but also has some limitations. Future research on Ethyl 4-chloro-8-ethylquinoline-3-carboxylate should focus on the development of new derivatives, the study of its molecular mechanisms, and the use of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate in combination with other chemotherapeutic agents.

Synthesis Methods

Ethyl 4-chloro-8-ethylquinoline-3-carboxylate can be synthesized using a variety of methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedländer reaction. The most commonly used method for synthesizing Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is the Pfitzinger reaction. This method involves the condensation of 4-chloro-8-ethylquinoline-3-carboxylic acid with ethyl formate in the presence of a strong base such as sodium hydroxide. The reaction yields Ethyl 4-chloro-8-ethylquinoline-3-carboxylate as a yellow crystalline solid.

Scientific Research Applications

Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been extensively used in scientific research as a tool for studying various biological processes. One of the most significant applications of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is in the field of cancer research. Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been found to possess potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has also been found to exhibit antimicrobial activity against several bacterial and fungal strains.

properties

CAS RN

113515-72-3

Product Name

Ethyl 4-chloro-8-ethylquinoline-3-carboxylate

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

ethyl 4-chloro-8-ethylquinoline-3-carboxylate

InChI

InChI=1S/C14H14ClNO2/c1-3-9-6-5-7-10-12(15)11(8-16-13(9)10)14(17)18-4-2/h5-8H,3-4H2,1-2H3

InChI Key

WSVHEJIPUHPQMO-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)Cl

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)Cl

synonyms

4-Chloro-8-ethylquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

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